LpxA-IN-1

Description

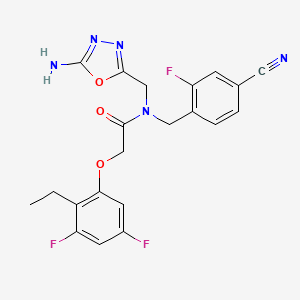

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18F3N5O3 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

N-[(5-amino-1,3,4-oxadiazol-2-yl)methyl]-N-[(4-cyano-2-fluorophenyl)methyl]-2-(2-ethyl-3,5-difluorophenoxy)acetamide |

InChI |

InChI=1S/C21H18F3N5O3/c1-2-15-17(24)6-14(22)7-18(15)31-11-20(30)29(10-19-27-28-21(26)32-19)9-13-4-3-12(8-25)5-16(13)23/h3-7H,2,9-11H2,1H3,(H2,26,28) |

InChI Key |

NHEZKLKYAFYMHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1F)F)OCC(=O)N(CC2=C(C=C(C=C2)C#N)F)CC3=NN=C(O3)N |

Origin of Product |

United States |

Molecular Mechanisms of Lpxa in 1 Inhibition

Distinct Inhibitory Modalities of LpxA-IN-1 Analogs (e.g., Compound 1 and Compound 2)

Biochemical, biophysical, and structural characterization studies have revealed two distinct mechanisms by which this compound analogs exert their inhibitory effects on LpxA. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.org These mechanisms are exemplified by Compound 1 and Compound 2. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.org

Substrate-Competitive Inhibition (e.g., Compound 1)

Compound 1 functions as a substrate-competitive inhibitor of LpxA. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.orgvulcanchem.combiorxiv.org This mode of inhibition involves competition between Compound 1 and a natural substrate of LpxA for binding to the enzyme's active site. vulcanchem.com

Biochemical and structural evidence indicates that Compound 1 primarily targets the apo form of LpxA, which is the enzyme unbound to its substrates or products. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.orgbiorxiv.org Surface plasmon resonance (SPR) binding assays have confirmed the binding of Compound 1 to surface-immobilized LpxA. researchgate.net Enzymatic characterization has shown that Compound 1's inhibition is competitive with respect to acyl-ACP (one of LpxA's substrates) but non-competitive with UDP-GlcNAc (the other substrate), supporting its interaction with apo LpxA. researchgate.netvulcanchem.com Co-crystal structures of LpxA in complex with Compound 1 have provided further insight, demonstrating that Compound 1 binds to apo LpxA and occupies a significant portion of the acyl chain binding pocket. rcsb.orgresearchgate.netresearchgate.net Structural analysis determined that Compound 1 binds to apo LpxA with a dissociation constant (KD) of 0.1 µM. researchgate.net

Uncompetitive Inhibition (e.g., Compound 2)

In contrast to Compound 1, Compound 2 acts as an uncompetitive inhibitor of LpxA. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.orgvulcanchem.combiorxiv.org Uncompetitive inhibition is characterized by the inhibitor binding exclusively to the enzyme-substrate complex or, in this specific case, the enzyme-product complex. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.orgbiorxiv.org

Research has established that Compound 2 specifically targets the complex formed between LpxA and its product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.orgbiorxiv.org Kinetic studies revealed that Compound 2 exhibits uncompetitive inhibition with respect to both LpxA substrates. researchgate.net Although Compound 2 directly inhibited the in vitro LpxA reaction, its binding to apo LpxA was weak (SPR KD = 110 µM). researchgate.net The targeting of the LpxA/product complex by Compound 2 was further validated and characterized through the determination of the crystal structure of LpxA in complex with both the product and Compound 2. researchgate.net This structure confirmed that Compound 2 binds to LpxA when the product is present. researchgate.net

Enzymatic Characterization of this compound Action

The inhibitory effects of this compound analogs have been characterized through enzymatic assays to quantify their potency and understand their kinetic behavior.

Kinetic Analysis of Inhibition (e.g., IC50 determination)

Kinetic analysis, including the determination of half-maximal inhibitory concentration (IC50) values, is a standard approach to characterize the potency of enzyme inhibitors. In vitro biochemical assays have been employed to measure the ability of this compound analogs to inhibit the LpxA enzymatic reaction. researchgate.netresearchgate.netbiorxiv.org For instance, Compound 1 demonstrated an IC50 of 1.4 µM, indicating its inhibitory potency against LpxA. researchgate.net Similarly, Compound 2 showed direct inhibition of the in vitro LpxA reaction with an IC50 of 4.8 µM. researchgate.net These IC50 values provide a quantitative measure of the inhibitor concentration required to achieve 50% reduction in enzyme activity under defined assay conditions. researchgate.netduke.edu

The following table summarizes key kinetic parameters for Compound 1 and Compound 2:

| Compound | Mechanism of Inhibition | Target | IC50 (µM) | KD (µM, Apo-LpxA) |

| Compound 1 | Substrate-Competitive | Apo-LpxA | 1.4 researchgate.net | 0.1 researchgate.net |

| Compound 2 | Uncompetitive | LpxA/Product Complex | 4.8 researchgate.net | 110 researchgate.net |

Table 1: Kinetic Parameters of this compound Analogs

| Compound | Mechanism of Inhibition | Target | IC50 (µM) | KD (µM, Apo-LpxA) |

| Compound 1 | Substrate-Competitive | Apo-LpxA | 1.4 | 0.1 |

| Compound 2 | Uncompetitive | LpxA/Product Complex | 4.8 | 110 |

Detailed Research Findings:

Studies have indicated that Compound 2 possesses more favorable biological and physicochemical properties compared to Compound 1. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.org Structure-based optimization of Compound 2 resulted in enhanced antibacterial activity against wild-type E. coli. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.org These findings suggest that targeting enzyme-product complexes, as observed with Compound 2, may offer strategic advantages in the discovery of new LpxA inhibitors. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgbiorxiv.org The distinct binding modes of Compound 1 and Compound 2 have been visualized through X-ray crystallography, illustrating Compound 1's binding to apo LpxA and Compound 2's binding to the LpxA/product complex. researchgate.netresearchgate.net

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | Not available on PubChem under this specific name based on search results. The compounds discussed are referred to as "Compound 1" and "Compound 2" in the provided sources. |

| Compound 1 | Information not found in search results. |

| Compound 2 | Information not found in search results. |

| UDP-GlcNAc | 16341 |

| R-3-hydroxymyristoyl-acyl carrier protein | Information not found in search results. |

| UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc | Information not found in search results. |

Substrate Specificity of Inhibition (e.g., acyl-ACP vs. UDP-GlcNAc)

LpxA is an acyltransferase that catalyzes the transfer of an R-3-hydroxyacyl chain from an acyl carrier protein (ACP) to the 3-hydroxyl group of UDP-N-acetylglucosamine (UDP-GlcNAc). This reaction involves two substrates: acyl-ACP and UDP-GlcNAc.

Biochemical and structural characterization studies have revealed that this compound acts as a substrate-competitive inhibitor of LpxA nih.gov. Specifically, this compound competes with the acyl-ACP substrate for binding to the enzyme. Research indicates that this compound targets the apo form of LpxA. Enzymatic characterization involving titration of both LpxA substrates demonstrated that this compound exhibits inhibition competitive with acyl-ACP but is non-competitive with UDP-GlcNAc. This suggests that this compound binds to a region of LpxA that overlaps with or occludes the binding site for the acyl-ACP substrate. Structural analysis, including X-ray co-crystallography of LpxA with this compound (compound 1), has shown that the inhibitor binds to apo LpxA by occupying a significant portion of the acyl chain binding pocket.

Fluorescence-Based and Mass Spectrometry-Based Assays for Monitoring Inhibition

In vitro biochemical assays are essential tools for evaluating the inhibitory activity of compounds like this compound against LpxA. Both mass spectrometry-based and fluorescence-based methods have been employed to monitor LpxA enzymatic activity and its inhibition.

A solid-phase-extraction mass-spectrometry (SPE-MS) based assay has been utilized to measure the production of the LpxA enzymatic product, UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc. This method allows for the direct monitoring of the reaction progress and the determination of half-maximal inhibitory concentration (IC50) values for LpxA inhibitors like this compound. For instance, compound 1 (this compound) showed an IC50 of 1.4 μM in such an assay, confirming its inhibitory effect on LpxA.

Structural Elucidation of Lpxa in 1 Binding

Crystal Structure of LpxA and its Conformational States

Crystallographic analyses have revealed the fundamental structural features of LpxA, providing a basis for understanding its function and interaction with ligands.

Left-Handed Parallel β-Helix Fold of LpxA

A distinctive characteristic of the LpxA structure is its unusual left-handed parallel β-helix fold rcsb.orgresearcher.lifeliverpool.ac.ukpnas.orgrcsb.org. This fold is composed of tandem repeats of a hexapeptide motif, with three contiguous hexad repeats forming one coil of the β-helix rcsb.orgliverpool.ac.uk. This unique structural motif was first identified in Escherichia coli LpxA researcher.lifercsb.org. Many other bacterial acyl and acetyl transferases have subsequently been shown to possess this fold rcsb.org.

Trimeric Architecture and Active Site Localization

LpxA functions as a homotrimer, with three identical subunits associating to form the biologically active enzyme rcsb.orgpnas.orgrcsb.orgnih.govebi.ac.uknih.gov. The active sites of LpxA are located at the interfaces between adjacent subunits within this trimeric assembly rcsb.orgpnas.orgebi.ac.uk. Each functional trimer contains three active sites rcsb.org. Mutagenesis studies have suggested that the active site resides in a large cleft situated between adjacent subunits rcsb.org. This region contains several conserved basic residues implicated in catalysis and substrate binding rcsb.orgpnas.org.

Crystallographic Analysis of LpxA-IN-1 Complexes

Crystallographic studies of LpxA in complex with inhibitors provide direct evidence of binding modes and interactions. While the specific compound this compound is mentioned, structural data is available for a compound referred to as "compound 1" (PDB ligand code VFE) which binds to LpxA and has been characterized crystallographically. The following details pertain to the binding of this compound, providing insights into how small molecule inhibitors can interact with LpxA.

Identification of Binding Pockets and Key Interacting Residues

Crystallographic analysis of LpxA in complex with compound 1 (VFE) has revealed its binding site within the enzyme's active region, located at the interface between adjacent subunits pnas.orgnih.gov. Studies have identified specific binding pockets occupied by compound 1 (VFE). In E. coli LpxA (PDB ID 7OKC), compound 1 (VFE) binds within the active site atomistry.com. In P. aeruginosa LpxA, compound 1 has been observed to bind at the dimer interface pnas.orgnih.gov.

Key interacting residues involved in the binding of compound 1 (VFE) have been identified through these structural studies. For example, the hydantoin (B18101) core of this compound (as mentioned in one source) forms hydrogen bonds with residues Gln161 and Gly155, which are critical for acyl-ACP recognition atomistry.com. In P. aeruginosa LpxA, compound 1 establishes interactions with residues such as Ala253, Gly257, Ala271, Leu276, Val277, and Met293 pnas.org. The binding poses can vary, with different conformations observed for the ligand within the active site, leading to interactions with residues like Gln157 and His156 in P. aeruginosa LpxA nih.gov.

Hydrogen Bonding Networks and Hydrophobic Interactions

The binding of compound 1 (VFE) to LpxA involves a combination of hydrogen bonding networks and hydrophobic interactions. The carboxyl group of compound 1 can form hydrogen bonds with residues such as Gln157 and His156 in P. aeruginosa LpxA nih.gov. Additionally, hydrogen bonds have been observed between the carboxyl group and the main chain of Gln157, and between the carbonyl group and the backbone amide groups of glycine (B1666218) residues, such as Gly272 and Gly278 in P. aeruginosa LpxD (a related enzyme with structural similarities) pnas.org.

Insights into Allosteric or Active Site Perturbations upon Binding

The binding of this compound to LpxA has been shown to perturb the enzyme's active site, leading to inhibition of its acyltransferase activity. bindingdb.org While this compound binds within the general region of the active site cleft, its interaction can influence the conformation and accessibility of residues critical for substrate binding and catalysis. wikipedia.orgfishersci.fr

Studies have indicated that this compound can act as a substrate-competitive inhibitor, particularly with respect to the acyl-ACP substrate. bindingdb.org This suggests that this compound binding directly competes with the binding of acyl-ACP, thereby preventing the transfer of the R-3-hydroxyacyl chain to UDP-GlcNAc. bindingdb.orgwikipedia.orgfishersci.fr The binding site of this compound overlaps with or occludes at least a portion of the acyl-ACP binding region. wikipedia.orgfishersci.fr

Furthermore, the observation of different binding poses for this compound within the active site suggests that the inhibitor might induce or stabilize slightly different enzyme conformations. wikipedia.org These conformational changes, even if subtle, can influence the dynamics of the active site and its ability to bind natural substrates and catalyze the reaction. The binding pocket of the apo enzyme has been described as larger and more hydrophobic compared to the pocket in the LpxA-product complex, which is smaller and more polar, potentially influencing inhibitor binding characteristics. nih.gov

Research findings suggest that mutations in genes involved in fatty acid biosynthesis, such as fabZ, can affect the susceptibility of bacteria to this compound. bindingdb.org Mutations in fabZ that lead to an increased cellular level of R-3-hydroxymyristoyl-ACP can decrease susceptibility to this compound, supporting its mechanism as a substrate-competitive inhibitor that vies for the same binding site as acyl-ACP. bindingdb.org This highlights how this compound binding directly impacts the enzyme's interaction with one of its natural substrates.

Comparative Structural Analysis with Other LpxA Ligands

Comparing the binding of this compound to LpxA with that of other known LpxA ligands, such as peptide inhibitors and UDP derivatives (substrates/products), reveals both commonalities and differences in their interaction with the enzyme. LpxA has two natural substrates: UDP-GlcNAc and R-3-hydroxyacyl-ACP. glycosmos.orgciteab.com These substrates bind to distinct but sometimes overlapping regions within the active site located at the subunit interface. glycosmos.orgciteab.comnih.govwikipedia.orgfishersci.frnih.govcenmed.comuni.lu

UDP derivatives, such as the substrate UDP-GlcNAc and the product UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc, bind at the catalytic cleft. glycosmos.orgnih.gov The uracil (B121893) moiety typically binds to one monomer, while the glucosamine (B1671600) moiety interacts with an adjacent monomer, with the diphosphate (B83284) bridging the two subunits. glycosmos.orgcenmed.com Crystal structures of LpxA in complex with these UDP-sugar molecules have elucidated the interactions with conserved residues in the active site that are crucial for substrate binding and catalysis. nih.govnih.gov

Peptide inhibitors, such as Peptide 920 and Peptide CR20, have also been shown to inhibit LpxA activity by binding to the enzyme. glycosmos.orgwikipedia.orgfishersci.frnih.gov Structural studies of LpxA in complex with Peptide 920 revealed that the peptide binds in the general region of the active site cleft and competes with the acyl-ACP substrate. wikipedia.orgfishersci.fr Peptide 920, a pentadecapeptide, adopts a compact β-turn conformation and is located at the interfaces of adjacent subunits, interacting with residues from both. wikipedia.org Its binding overlaps with or occludes the R-3-hydroxymyristoyl-ACP binding region. wikipedia.orgfishersci.fr Similarly, Peptide CR20, a truncated version of Peptide 920, also occupies part of the ACP binding site. fishersci.fr

Comparing this compound binding to that of peptide inhibitors, both types of molecules target the active site region and can compete with the acyl-ACP substrate. bindingdb.orgwikipedia.orgfishersci.fr However, peptide inhibitors are significantly larger molecules and interact with a more extended area within the subunit interface compared to the smaller this compound molecule. wikipedia.orgwikipedia.org The specific residues involved in interactions may also differ, reflecting the distinct chemical nature and size of the ligands. For example, Peptide 920 interacts directly with residues like H160, G173, and R204, which are implicated in substrate binding and acyl chain selectivity. wikipedia.org

While UDP derivatives bind to the sugar-nucleotide binding site, and peptide inhibitors primarily target the acyl-ACP binding site, this compound appears to bind in a region that can overlap with the binding sites of both natural substrates to some extent, particularly the acyl-ACP site. wikipedia.orgnih.gov The dual-binding activity of some small molecules targeting both LpxA and LpxD (another enzyme in the pathway) highlights structural similarities between the acyl-chain binding pockets of these two enzymes, which reside in the dimer interface. wikipedia.org this compound has shown similar binding poses in LpxA and LpxD, interacting with backbone amide groups shared by both enzymes. wikipedia.org

Biological Effects of Lpxa in 1 in Microbial Systems

Antimicrobial Spectrum of Activity

The antimicrobial spectrum of LpxA-IN-1 is notably focused on certain Gram-negative pathogens, with limited or no activity against others, including Gram-positive bacteria.

Research has investigated the activity of LpxA inhibitors, including compounds related to this compound, against Escherichia coli. Studies have shown that some LpxA inhibitors exhibit antibacterial activity against efflux-deficient E. coli strains. acs.orgresearchgate.netnih.govresearchgate.netrcsb.org This suggests that the natural efflux mechanisms in wild-type E. coli can reduce the intracellular concentration of these inhibitors, thereby diminishing their effectiveness. researchgate.netresearchgate.net Optimization efforts have aimed to improve the activity of LpxA inhibitors against wild-type, efflux-proficient E. coli. acs.orgnih.govresearchgate.net

Data on the activity against E. coli can be summarized as follows:

| E. coli Strain | Efflux Status | MIC (µg/mL) | Reference |

| Efflux-deficient (ΔtolC) | Deficient | Active | researchgate.netresearchgate.net |

| Wild-type | Proficient | >128 | nih.gov |

Interestingly, some LpxA inhibitors, including those in the series from which this compound originates, have demonstrated selective activity against specific Gram-negative pathogens like Pseudomonas aeruginosa. nih.govacs.org One study reported a series of LpxA inhibitors that showed nanomolar activity against P. aeruginosa LpxA enzyme and cellular activity against P. aeruginosa, with a minimal inhibitory concentration (MIC) as low as 4 µg/mL for the best compounds in the series. nih.govacs.org This activity was observed even against multidrug-resistant isolates of P. aeruginosa. nih.govacs.org This selective toxicity highlights potential differences in LpxA enzyme structure or cellular uptake/efflux mechanisms between different Gram-negative species.

Data on the activity against P. aeruginosa can be summarized as follows:

| P. aeruginosa Strain | MIC (µg/mL) | Reference |

| Various isolates | As low as 4 | nih.govacs.org |

Consistent with its mechanism of action targeting LPS biosynthesis, which is unique to Gram-negative bacteria, this compound and related LpxA inhibitors generally show a lack of activity against Gram-positive bacteria. nih.gov Gram-positive bacteria possess a thick peptidoglycan layer but lack an outer membrane containing LPS. Therefore, inhibiting LpxA would not impact their cell wall integrity or viability.

Selective Activity against Specific Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa)

Cellular Assays and Phenotypic Characterization

Studies involving this compound and other LpxA inhibitors have included cellular assays to characterize their impact on bacterial growth and viability.

Inhibitors of LpxA are expected to impact bacterial growth and viability by disrupting the synthesis of lipid A, an essential component of the outer membrane LPS in most Gram-negative bacteria. nih.govpnas.org Studies have shown that LpxA inhibitors can inhibit the growth of susceptible Gram-negative bacteria. acs.orgnih.govresearchgate.netasm.org The effectiveness varies depending on the bacterial species and the presence of efflux pumps. For instance, activity is more pronounced in efflux-deficient E. coli compared to wild-type strains. researchgate.netresearchgate.net The observed cellular activity, particularly against P. aeruginosa, correlates with the inhibition of the LpxA enzyme. nih.govacs.org

While the provided search results primarily focus on the direct activity of LpxA inhibitors, the concept of synergistic effects with other antimicrobial agents in the context of LPS biosynthesis inhibition has been explored for inhibitors targeting other enzymes in the pathway, such as LpxC. asm.orgmdpi.com Inhibition of LPS biosynthesis can lead to increased permeability of the bacterial outer membrane, potentially enhancing the activity of other antibiotics that would otherwise be less effective against Gram-negative bacteria. oup.comasm.org Although direct reports of synergistic effects specifically with this compound were not prominently found in the immediate search results, the principle of outer membrane disruption by LPS synthesis inhibitors suggests a potential for synergy with certain classes of antibiotics. oup.comasm.orgmdpi.com

Studies of Lpxa in 1 in Preclinical Models and As a Research Tool

In Vivo Efficacy Studies in Animal Models (non-human, excluding toxicity/safety)

Evaluating the efficacy of potential antibacterial compounds in living systems is a critical step in preclinical development. Animal models, particularly murine infection models, are commonly used to assess the ability of a compound to reduce bacterial load and improve outcomes during an infection.

Efficacy in Murine Infection Models (e.g., neutropenic mouse E. coli infection model)

Murine infection models, such as the neutropenic mouse Escherichia coli infection model, are standard tools for assessing the in vivo efficacy of antibacterial compounds. These models can provide insights into a compound's ability to function within a complex biological environment and combat bacterial proliferation. While the provided search results discuss the use of murine models for evaluating the efficacy of LpxC inhibitors nih.govnih.govnih.govecmdb.caresearchgate.net and mention the need for pharmacokinetic optimization before testing novel LpxA inhibitor series in mouse infection models nih.gov, specific data detailing the in vivo efficacy of the compound referred to as LpxA-IN-1 in such models were not found in the analyzed search results. The neutropenic mouse E. coli infection model is a relevant system for evaluating antibacterials targeting Gram-negative pathogens like E. coli nih.govecmdb.capnas.org.

This compound as a Chemical Biology Tool

Small molecule inhibitors of enzymes like LpxA serve as valuable tools in chemical biology to dissect biological pathways, validate drug targets, and understand protein function.

Use in Probing Lipid A Biosynthesis Pathway Dynamics

LpxA catalyzes the initial, often thermodynamically unfavorable, step in the lipid A biosynthesis pathway: the transfer of an R-3-hydroxyacyl chain to UDP-GlcNAc acs.org. Inhibitors of LpxA can be used to perturb this pathway and study the downstream effects on lipid A synthesis and bacterial viability acs.org. By blocking the first committed step, LpxA inhibitors can help researchers understand the dynamics and regulation of the entire lipid A biosynthetic process. The provided search results discuss LpxA's role in this pathway and the use of LpxA inhibitors to study its function acs.org. However, specific research detailing the use of this compound for probing lipid A biosynthesis pathway dynamics was not identified in the provided search results.

Mechanisms of Resistance to Lpxa in 1

Bacterial Adaptation and Evolutionary Pathways

Bacteria can develop resistance to LpxA-IN-1 through evolutionary processes that lead to stable genetic alterations or changes in gene expression, allowing them to survive and grow in the presence of the compound.

Mutations in LpxA Gene

Mutations directly within the lpxA gene, which encodes the LpxA enzyme, represent a primary mechanism of resistance to LpxA inhibitors. These mutations can lead to alterations in the structure or function of the LpxA enzyme, reducing its susceptibility to inhibition by this compound. Such mutations have been observed to cause resistance to other LpxA inhibitors nih.govebi.ac.ukmcmaster.caresearchgate.net. In some cases, mutations in lpxA can result in the complete loss of lipopolysaccharide (LPS) production, a mechanism observed to confer resistance to colistin (B93849), which targets lipid A mcmaster.capnas.orgnih.govresearcher.liferesearchgate.netpnas.orgebi.ac.uk.

Alterations in Upstream or Downstream Lipid A Biosynthesis Genes (e.g., lpxC, lpxD, fabZ)

Resistance to inhibitors of the lipid A biosynthesis pathway can also arise from mutations or altered expression in genes encoding enzymes acting upstream or downstream of the targeted step. For instance, mutations in lpxC (encoding UDP-3-O-acyl-N-acetylglucosamine deacetylase) and lpxD (encoding UDP-2,3-diacylglucosamine acyltransferase), which catalyze subsequent steps in lipid A synthesis after LpxA, have been linked to resistance to LpxC inhibitors and colistin mcmaster.capnas.orgnih.govresearcher.liferesearchgate.netpnas.orgebi.ac.ukwikipedia.orgontosight.aitocris.com. Similarly, mutations in fabZ (encoding R-3-hydroxymyristoyl acyl carrier protein dehydrase), an enzyme involved in fatty acid biosynthesis which provides a substrate for LpxA, can impact susceptibility to LpxA inhibitors wikipedia.orgprobes-drugs.orgresearchgate.net. These mutations may indirectly affect the flux through the lipid A pathway or alter the cellular environment in a way that reduces the effectiveness of the LpxA inhibitor.

Efflux Pump Overexpression

Bacterial efflux pumps are membrane proteins that actively transport various compounds, including antibiotics, out of the cell. Overexpression of efflux pumps can lead to decreased intracellular concentrations of an inhibitor, thereby reducing its activity. Efflux pump overexpression has been identified as a mechanism contributing to resistance to various antibiotics, including those targeting the bacterial cell envelope ebi.ac.uknih.govnih.gov. While not specifically demonstrated for this compound in the provided snippets, efflux pump activity is a general mechanism of bacterial resistance that could potentially contribute to reduced susceptibility to this compound ebi.ac.uknih.govnih.govgenominfo.org. Studies on other LpxA inhibitors have utilized efflux-deficient bacterial strains to better assess the intrinsic activity of the inhibitors probes-drugs.orgresearchgate.netrsc.org.

Molecular Basis of Resistance

The molecular mechanisms underlying resistance to this compound involve specific changes in the target enzyme or the cellular environment that directly impact the inhibitor's ability to bind and exert its effect.

Structural Changes in LpxA Affecting Inhibitor Binding

Mutations in the lpxA gene can result in amino acid substitutions or other structural modifications in the LpxA enzyme. These changes, particularly those occurring within or near the active site or inhibitor binding pocket, can reduce the binding affinity of this compound to its target uniprot.org. Structural studies of LpxA in complex with inhibitors have revealed key residues involved in inhibitor binding probes-drugs.orgrsc.orgrcsb.orgwikipedia.orgmdpi.comvulcanchem.com. Alterations in these residues due to mutation can sterically hinder inhibitor binding or disrupt favorable interactions, leading to decreased susceptibility.

Modulation of Substrate Availability

The effectiveness of enzyme inhibitors can be influenced by the intracellular concentration of the enzyme's natural substrates. For substrate-competitive inhibitors, increased substrate availability can outcompete the inhibitor for binding to the enzyme, thereby reducing the inhibitor's efficacy. Mutations in genes like fabZ can lead to increased levels of LpxA substrates, such as R-3-hydroxymyristoyl-ACP wikipedia.orgprobes-drugs.orgresearchgate.net. This increased substrate pool can potentially titrate out a substrate-competitive LpxA inhibitor like this compound, contributing to resistance probes-drugs.orgresearchgate.net.

Correlation of Resistance Mechanisms with this compound's Inhibitory Modality

Resistance to inhibitors targeting LpxA, the first enzyme in the lipopolysaccharide (LPS) biosynthesis pathway, can arise through various mechanisms, and these mechanisms are often correlated with the specific inhibitory modality of the compound. LpxA catalyzes the transfer of an R-3-hydroxyacyl chain from acyl-ACP to UDP-GlcNAc. pnas.orgplos.org

Research into LpxA inhibitors has identified compounds with distinct mechanisms of action. For instance, studies have described two novel small-molecule inhibitors of LpxA: compound 1 and compound 2. Compound 1 functions as a substrate-competitive inhibitor, specifically targeting apo LpxA. nih.govacs.orgresearchgate.netbiorxiv.orgresearchgate.net In contrast, compound 2 acts as an uncompetitive inhibitor, binding to the LpxA/product complex. nih.govacs.orgresearchgate.netbiorxiv.orgresearchgate.net

The difference in inhibitory modality between these compounds has implications for resistance development. Resistance profiling studies have shown that mutations in the fabZ gene can decrease susceptibility to compound 1. biorxiv.org This is likely due to altered FabZ proteins leading to reduced activity and an increased cellular level of R-3-hydroxymyristoyl-ACP, a substrate that competes with compound 1 for binding to LpxA. biorxiv.org This observation aligns with the substrate-competitive nature of compound 1's inhibition. biorxiv.org

Conversely, fabZ mutations did not affect the potency of compound 2, supporting its substrate-uncompetitive mechanism. biorxiv.org This suggests that resistance mechanisms affecting substrate availability or binding to the apo enzyme may not confer resistance to inhibitors that target the enzyme-product complex.

Another significant mechanism of resistance observed with LpxA inhibition, particularly in the context of polymyxin (B74138) resistance where LpxA is involved in the target LPS biosynthesis, is the complete loss of LPS production. mcmaster.camdpi.comnih.govnih.govmdpi.com This can occur through mutations or inactivation of genes in the lipid A biosynthesis pathway, including lpxA, lpxC, and lpxD. mdpi.comnih.govnih.govmdpi.comfrontiersin.org The loss of the target molecule (LPS) directly confers resistance to agents that interact with it. While this mechanism is primarily discussed in the context of polymyxin resistance, it highlights that disrupting the LPS pathway upstream of LpxA can circumvent LpxA inhibition by eliminating the downstream product necessary for bacterial viability or interaction with certain antibiotics.

While specific detailed research findings directly correlating resistance mechanisms solely to this compound's precise inhibitory modality were not extensively detailed in the search results beyond the general mechanisms observed for LpxA inhibitors like compounds 1 and 2, the principles observed with these characterized inhibitors provide a framework. If this compound is a substrate-competitive inhibitor, like compound 1, resistance might involve alterations affecting substrate levels or the inhibitor binding site on the apo enzyme. If this compound is an uncompetitive or mixed-type inhibitor, resistance mechanisms might involve alterations to the enzyme-product complex or pathways that compensate for the inhibited step.

Further research specifically on this compound is needed to fully elucidate the spectrum of resistance mechanisms that emerge under selective pressure from this particular compound and how they precisely correlate with its unique inhibitory modality.

Table 1: Examples of LpxA Inhibitor Mechanisms and Related Resistance Observations

| Compound/Inhibitor | Inhibitory Modality | Related Resistance Mechanism Example | Correlation with Modality | Source |

| Compound 1 | Substrate-competitive | fabZ mutations | Increased substrate competes with inhibitor binding to apo LpxA. | biorxiv.org |

| Compound 2 | Uncompetitive | fabZ mutations (no effect) | Resistance mechanism affecting substrate does not impact inhibitor binding to LpxA-product complex. | biorxiv.org |

| Not specific to this compound, but relevant to LpxA inhibition | Loss of LPS production (via lpx gene mutations) | Mutations in lpxA, lpxC, lpxD | Eliminates the downstream product, bypassing the need for functional LpxA activity. | mdpi.comnih.govnih.govmdpi.com |

Structure Activity Relationship Sar Studies and Analog Development of Lpxa in 1

Systematic Modifications and Design Principles

Systematic modifications of initial LpxA inhibitor hits have been undertaken using various design principles, often supported by structural information. For a novel series of inhibitors targeting Pseudomonas aeruginosa LpxA, optimization was guided by an X-ray crystallography-supported medicinal chemistry program. acs.orgnih.gov Structural information has also been utilized to optimize compounds for improved antibacterial activity against Escherichia coli. nih.govresearchgate.netresearchgate.net Structure-based design approaches, including the development of tetrazole ligands, have been employed to target P. aeruginosa LpxA. researchgate.net

Optimization for Improved Biochemical Potency

Modifications have successfully led to significant improvements in the biochemical potency of LpxA inhibitors. For the series active against P. aeruginosa LpxA, optimization efforts resulted in compounds exhibiting nanomolar inhibitory activity, with the best compounds achieving half-maximal inhibitory concentrations (IC₅₀) below 5 nM. acs.orgnih.gov For instance, extensive optimization of a hit compound (compound 38) from a DNA-encoded library screen yielded compound 39, which demonstrated an IC₅₀ of 2 nM against P. aeruginosa LpxA. rsc.org Studies on the impact of variations at specific positions, such as P2 variations, have been conducted to understand their effect on enzyme inhibition. acs.org

Enhancement of Cellular Activity Against Specific Pathogens

Beyond biochemical potency, SAR studies have aimed to enhance the cellular activity of LpxA inhibitors against specific Gram-negative pathogens. The optimized P. aeruginosa LpxA inhibitors showed promising cellular activity, with the most potent compounds exhibiting a minimal inhibitory concentration (MIC) of 4 µg/mL against P. aeruginosa. acs.orgnih.gov Compound 39, a highly potent biochemical inhibitor, showed an MIC of 8 µg/mL against P. aeruginosa. rsc.org These compounds have also demonstrated activity against multidrug-resistant isolates of P. aeruginosa. acs.orgnih.gov In studies involving E. coli LpxA inhibitors, compounds active against efflux-deficient E. coli were identified, and subsequent optimization, guided by structural information, led to improved antibacterial activity against wild-type E. coli. nih.govresearchgate.netresearchgate.net Notably, the novel P. aeruginosa LpxA inhibitor series maintained a lack of activity against E. coli. acs.orgnih.gov

Here is a summary of biochemical and cellular potency for some optimized LpxA inhibitors:

| Compound/Series | Target Enzyme | Biochemical Potency (IC₅₀) | Cellular Activity (MIC) | Pathogen Tested |

| Optimized Series acs.orgnih.gov | P. aeruginosa LpxA | < 5 nM | 4 µg/mL | P. aeruginosa |

| Compound 39 rsc.org | P. aeruginosa LpxA | 2 nM | 8 µg/mL | P. aeruginosa |

| Compound 1 nih.govresearchgate.netresearchgate.net | E. coli LpxA | 1.4 µM researchgate.net | Active | Efflux-deficient E. coli nih.govresearchgate.netresearchgate.net |

| Compound 2 nih.govresearchgate.netresearchgate.net | E. coli LpxA | Not specified (more favorable properties than compound 1) | Improved activity | Wild-type E. coli nih.govresearchgate.netresearchgate.net |

Note: IC₅₀ and MIC values are representative and may vary depending on specific assay conditions and bacterial strains.

Impact of Chemical Features on Inhibitory Mechanisms

SAR studies, combined with other biochemical and structural techniques, have provided insights into the mechanisms by which LpxA inhibitors exert their effects.

Differentiation Between Competitive and Uncompetitive Inhibitors through SAR

Investigations into novel small-molecule LpxA inhibitors have revealed distinct mechanisms of action. For instance, studies on two compounds (referred to as compound 1 and compound 2) demonstrated that compound 1 acts as a substrate-competitive inhibitor, binding to the free LpxA enzyme (apo LpxA). nih.govresearchgate.netresearchgate.net In contrast, compound 2 was found to be an uncompetitive inhibitor, targeting the LpxA/product complex. nih.govresearchgate.netresearchgate.net Competitive inhibitors typically bind to the enzyme's active site, competing with the substrate, while uncompetitive inhibitors bind only to the enzyme-substrate complex. sci-hub.semedschoolcoach.comcaymanchem.com This differentiation was achieved through a combination of biochemical, biophysical, and structural characterization, highlighting how chemical features influence the binding site and mode of inhibition. nih.govresearchgate.netresearchgate.net

Development of Dual-Targeting LpxA Inhibitors

The structural similarities between LpxA and LpxD, another enzyme in the lipid A biosynthesis pathway, make them amenable to dual-targeting inhibition, which could offer advantages such as increased potency and reduced resistance development. frontiersin.org While the primary series of novel LpxA inhibitors discussed in the context of "LpxA-IN-1" are primarily characterized as LpxA inhibitors, the concept of dual LpxA/LpxD inhibition is being explored. Peptide-based inhibitors like RJPXD33 have been reported to demonstrate dual targeting of LpxA and LpxD. mdpi.com Furthermore, fragment-based drug discovery efforts have identified novel small-molecule scaffolds that exhibit dual-binding activity to both P. aeruginosa LpxA and LpxD, suggesting the potential for developing dual-targeting small-molecule inhibitors. frontiersin.org These studies indicate that specific chemical features can be designed to interact with binding sites present in both enzymes.

Future Research Directions and Therapeutic Implications Non Clinical

Exploration of LpxA-IN-1's Activity Against Emerging Multi-Drug Resistant Gram-Negative Bacteria

The lipopolysaccharide biosynthesis pathway is considered an attractive drug target against the rising threat of multi-drug-resistant Gram-negative bacteria. LpxA catalyzes the first committed step in this pathway, making it a critical target. Studies have reported novel small-molecule inhibitors of LpxA that exhibit antibacterial activity against efflux-deficient Escherichia coli, indicating that their activity is mediated by LpxA inhibition. Furthermore, novel LpxA inhibitor series with selective activity against Pseudomonas aeruginosa, including MDR isolates, have been discovered. This suggests that LpxA inhibitors, such as this compound and related compounds, hold potential for exploration against a broader spectrum of emerging MDR Gram-negative pathogens. The essentiality of LpxA for the growth of almost all Gram-negative pathogens underscores its potential as a broad-spectrum target.

Integration of this compound into Combination Therapies for Overcoming Resistance

The potential for integrating LpxA inhibitors into combination therapies is a significant area for future research. Resistance to existing antibiotics, such as colistin (B93849), can arise through various mechanisms, including modifications to LPS or complete loss of LPS due to mutations in lpx genes like lpxA, lpxC, or lpxD. While the loss of LPS can confer resistance to agents targeting LPS, it might also increase sensitivity to other classes of antibiotics. Combining an LpxA inhibitor with an agent effective against LPS-deficient bacteria could potentially overcome resistance mechanisms and broaden the therapeutic window. Although the provided information does not specifically detail combinations involving this compound, the general concept of targeting essential pathways like LPS biosynthesis in conjunction with other agents is a recognized strategy to combat resistance. The unique structural similarities between LpxA and LpxD, another enzyme in the lipid A pathway, have also led to the exploration of dual-binding inhibitors, which could decrease the likelihood of mutational resistance.

Advanced Chemical Biology Applications of this compound as a Research Probe

LpxA inhibitors, including compounds like this compound, can serve as valuable chemical probes to further understand the intricacies of LPS biosynthesis and its regulation in different bacterial species. Chemical probes are crucial tools in chemical biology for selectively modulating protein targets and studying their biological roles. By inhibiting LpxA activity, researchers can investigate the downstream effects on LPS production, outer membrane integrity, and bacterial physiology. Studies using LpxC inhibitors, for instance, have provided insights into the differing mechanisms for regulation of LPS synthesis in Escherichia coli and Pseudomonas aeruginosa. Similarly, LpxA inhibitors can be used to explore the consequences of disrupting the initial step of lipid A synthesis, potentially revealing new aspects of bacterial cell envelope biogenesis and vulnerability. The availability of crystal structures of LpxA in complex with inhibitors can also guide the rational design of more specific and potent probes.

Elucidation of Species-Specific LpxA Inhibition Profiles

Research has shown that LpxA inhibitors can exhibit species-specific activity. For example, a novel series of LpxA inhibitors was found to have selective activity against Pseudomonas aeruginosa with no activity against Escherichia coli LpxA. This specificity is likely due to variations in the LpxA enzyme across different bacterial species, particularly in the binding pocket and residues that interact with inhibitors. Further research is needed to fully elucidate the structural and biochemical basis for these species-specific inhibition profiles. Understanding these differences is crucial for designing targeted therapies against specific problematic pathogens and potentially minimizing off-target effects on commensal bacteria. Comparative analysis of LpxA orthologs and their interactions with various inhibitors can provide valuable insights for the rational design of species-selective antibacterial agents.

Further Investigation into LpxA Substrate Specificity and Ortholog Diversity

LpxA catalyzes the transfer of an R-3-hydroxyacyl chain to UDP-GlcNAc, and its substrate specificity, particularly regarding the acyl chain length, varies among bacterial species. For instance, E. coli LpxA prefers a C14 acyl chain, while P. aeruginosa LpxA is selective for a C10 acyl chain. This specificity is influenced by residues within the enzyme's structure that act as a "hydrocarbon ruler". LpxA orthologs also show diversity in their acyl acceptors. Further investigation into the substrate specificity and ortholog diversity of LpxA is essential for understanding the variations in lipid A structure across different Gram-negative bacteria and for informing the design of inhibitors that can effectively target LpxA in a range of pathogens. Structural studies, biochemical assays, and genetic analyses can help to map the key residues and structural features that dictate substrate preference and contribute to the diversity of LpxA enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.